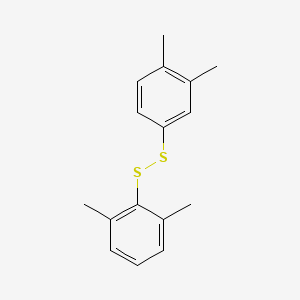

Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl

Description

"Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl" is an organosulfur compound characterized by a disulfide bond (-S-S-) linking two aromatic substituents: a 2,6-dimethylphenyl group and a 3,4-dimethylphenyl group.

Properties

CAS No. |

65104-33-8 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-[(3,4-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-8-9-15(10-14(11)4)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |

InChI Key |

OZWDRTMANSFLHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SSC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl

General Synthetic Approaches for Diaryl Disulfides

Diaryl disulfides are typically synthesized by oxidative coupling of thiols or by reactions involving halogenated aromatic compounds and sulfur sources. The preparation methods can be broadly classified as:

- Oxidative coupling of aryl thiols

- Reaction of aryl halides with sulfur or sulfur halides

- Sulfenylation reactions involving sulfur nucleophiles

For bulky diaryl disulfides such as those substituted with methyl groups at 2,6- and 3,4-positions, specific methods have been developed to optimize yield and selectivity.

Method Based on Reaction of Benzene Derivatives with Sulfur Halides

A notable industrially useful method involves the reaction of substituted benzene derivatives with sulfur halides (e.g., disulfur dichloride, S2Cl2) in the presence or absence of Lewis acids such as zinc chloride or zinc acetate. This method is advantageous for bulky diaryl disulfides and has been described in detail in patent US20120157716A1.

Reaction Scheme

$$

\text{Substituted benzene} + \text{S}2\text{Cl}2 \xrightarrow[\text{Lewis acid}]{\text{Acetic acid, RT}} \text{Diaryl disulfide}

$$

Key Features

- The benzene derivative must have at least one secondary or tertiary alkyl substituent (e.g., methyl groups at 2,6- or 3,4-positions).

- Zinc acetate or zinc chloride acts as a catalyst to facilitate the reaction.

- The reaction is typically conducted in glacial acetic acid at room temperature.

- Hydrogen chloride gas evolves during the reaction and is safely scrubbed.

- The reaction time ranges from several hours to overnight (up to 22 hours).

- The crude product is isolated by filtration and recrystallized from isopropanol or isopropanol/methanol to yield high purity diaryl disulfide.

Example Data from Patent

| Parameter | Details |

|---|---|

| Benzene derivative | 2,4,6-trimethylbenzene (example) |

| Sulfur halide | Disulfur dichloride (S2Cl2) |

| Catalyst | Zinc chloride (ZnCl2) or zinc acetate |

| Solvent | Glacial acetic acid |

| Temperature | Room temperature (20–40 °C) |

| Reaction time | 4 to 22 hours |

| Yield | Up to 79% (for similar bulky diaryl disulfides) |

| Purity | >99% by gas chromatography |

This method is particularly effective for producing diaryl disulfides with bulky alkyl groups, minimizing byproducts such as diaryl monosulfides or tetrasulfides, which are common in other synthetic routes.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to 2,6- and 3,4-dimethylphenyl Disulfide |

|---|---|---|---|

| Reaction with sulfur halides + Lewis acid | High yield, fewer byproducts, industrially scalable | Requires handling of corrosive reagents and HCl gas | Highly suitable, preferred method |

| Bromination + Grignard + sulfur | Established method, good for small scale | Multi-step, low yield, labor-intensive | Less suitable due to complexity |

| Chlorosulfonylation + reduction | Two-step, moderate yield | Generates byproducts, requires harsh reagents | Less suitable for large scale |

| Iodotrimethylsilane method | Effective for bulky groups | Expensive reagent, less practical industrially | Not preferred |

Summary Table of Preparation Conditions for Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl

| Parameter | Typical Condition/Value |

|---|---|

| Starting material | 2,6-dimethyl- or 3,4-dimethyl-substituted benzene derivatives |

| Sulfur source | Disulfur dichloride (S2Cl2) |

| Catalyst | Zinc chloride (ZnCl2) or zinc acetate |

| Solvent | Glacial acetic acid |

| Temperature | Room temperature (20–40 °C) |

| Reaction time | 4–22 hours |

| Product isolation | Filtration, washing with water, recrystallization from isopropanol or isopropanol/methanol |

| Yield | Approximately 70–80% |

| Purity | >99% (by GC analysis) |

Research Findings and Notes

The presence of secondary or tertiary alkyl groups (e.g., methyl groups at 2,6- or 3,4-positions) is crucial for obtaining high yields of diaryl disulfides with minimal side products.

The reaction of 1,3,5-trimethylbenzene with disulfur dichloride tends to produce a mixture of disulfide and monosulfide, complicating purification, highlighting the importance of substitution pattern for selectivity.

The use of zinc salts as Lewis acid catalysts significantly improves reaction rates and yields by facilitating the cleavage of sulfur halide bonds and promoting coupling.

The reaction conditions are mild enough to be practical for industrial scale, with the evolution of HCl gas managed by scrubbing systems.

Recrystallization from isopropanol or mixed solvents yields high-purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT) in an inert atmosphere.

Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2,6-dimethylphenyl thiol and 3,4-dimethylphenyl thiol.

Substitution: Halogenated or nitrated derivatives of the aromatic rings

Scientific Research Applications

Organic Synthesis

Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl serves as a valuable reagent in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. For instance, it can react with alkyl halides to form substituted products that are important in pharmaceutical chemistry and material science .

Polymer Chemistry

This compound is instrumental in the synthesis of high-performance polymers. Its disulfide bonds can undergo redox reactions that facilitate the formation of cross-linked structures in polymer networks. This property is particularly advantageous for creating materials with enhanced thermal stability and mechanical strength .

Proteomics and Biochemistry

In proteomics research, Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl is used to study protein folding and stability due to its ability to form disulfide linkages that mimic natural protein structures. This application is crucial for understanding protein interactions and functions in biological systems .

Drug Delivery Systems

The unique properties of disulfides allow for their incorporation into drug delivery systems. These systems can exploit the redox potential of disulfides to release therapeutic agents selectively in response to specific cellular environments (e.g., elevated glutathione levels in cancer cells) which enhances targeted drug delivery efficacy .

Case Study 1: Redox Reactions in Polymer Systems

A study demonstrated the role of Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl in facilitating dynamic exchange reactions within polymer systems. This capability is essential for developing materials that require adaptability and resilience under varying environmental conditions.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for nucleophilic substitutions | Versatile in creating derivatives |

| Polymer Chemistry | Facilitates cross-linking in polymer networks | Enhances thermal stability |

| Proteomics | Mimics natural protein structures for stability studies | Critical for understanding protein functions |

| Drug Delivery Systems | Enables selective release of drugs based on redox conditions | Improves targeted therapy effectiveness |

Mechanism of Action

The mechanism of action of 2,6-xylyl 3,4-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These pathways include the regulation of oxidative stress and the modulation of enzyme activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences :

- The target disulfide features a sulfur-sulfur bond connecting two methyl-substituted aromatic rings, whereas the compared compounds (Metalaxyl, Benalaxyl, Furalaxyl) are alanine derivatives with amide and acyl linkages .

- The 2,6-dimethylphenyl group is a common motif in all compounds, suggesting its role in enhancing steric bulk or influencing binding interactions in pesticidal applications .

Functional Implications: Disulfide Compounds: The -S-S- bond may confer redox activity or serve as a structural bridge in polymers or catalysts. Alaninate Fungicides: The alanine backbone with variable acyl groups (e.g., methoxyacetyl, phenylacetyl) determines specificity and efficacy against oomycete pathogens .

Stability and Reactivity :

- Disulfides are prone to cleavage under reducing conditions, whereas the alanine derivatives are stable amides designed for persistence in agricultural environments.

Biological Activity

Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl (CAS No. 65104-33-8) is a chemical compound that has garnered interest within the scientific community due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a disulfide bond connecting two dimethylphenyl groups. Its molecular formula is represented as , indicating the presence of sulfur atoms in its structure.

| Property | Value |

|---|---|

| CAS No. | 65104-33-8 |

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 278.45 g/mol |

| IUPAC Name | Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl |

Synthesis Methods

The synthesis of disulfide compounds typically involves the oxidation of thiols or the coupling of thiol-containing compounds under controlled conditions. The specific methodology for producing disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl may include:

- Oxidation of Thiols : Utilizing agents like hydrogen peroxide or iodine.

- Coupling Reactions : Employing catalysts to facilitate the formation of disulfide bonds.

Antioxidant Properties

Research indicates that disulfides can exhibit significant antioxidant activity. The ability to scavenge free radicals is essential in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- A study demonstrated that disulfides showed varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging DPPH radicals, indicating their potential as antioxidant agents .

Antimicrobial Activity

Disulfide compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that they can inhibit the growth of various bacterial strains.

- For example, a related compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that disulfides may serve as potential antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of disulfides on cancer cell lines have been a subject of investigation. Preliminary studies indicate that certain disulfides can induce apoptosis in malignant cells.

- In a recent study, disulfide derivatives were tested against human glioma cell lines with promising results showing significant inhibition of cell proliferation at IC50 values ranging from 10 to 30 μM .

The biological activity of disulfides is often attributed to their ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to:

- Inhibition of Enzymatic Activity : Disulfides can modify active sites on enzymes such as kinases and phosphatases.

- Induction of Oxidative Stress : By altering redox states within cells, leading to programmed cell death in cancerous cells.

Case Studies

- Antioxidant Activity Assessment : A study evaluated various disulfide compounds for their ability to reduce oxidative stress markers in vitro. Results indicated that specific structural modifications increased antioxidant efficacy significantly .

- Cytotoxicity Against Cancer Cells : Another investigation focused on assessing the effects of disulfides on different cancer cell lines, revealing that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of disulfide compounds with specific phenyl substitution patterns?

To synthesize disulfide derivatives like 2,6-dimethylphenyl 3,4-dimethylphenyl disulfide, methodologies from analogous compounds can guide optimization. For example, chloroacetamide synthesis often involves refluxing precursors with thiols or using coupling agents like EDCI/HOBT in anhydrous solvents . Catalysts such as DMAP may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Monitoring reaction progress with TLC and adjusting stoichiometry based on substituent steric effects are critical .

Q. What analytical techniques are critical for characterizing the purity and structure of this disulfide compound?

Key techniques include:

- HPLC : To assess purity (>95% threshold for biological assays).

- NMR Spectroscopy : 1H/13C NMR to confirm methyl group positions and disulfide bond formation (e.g., δ 2.2–2.4 ppm for aromatic methyl groups) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M–S–S]+ fragments).

- X-ray Crystallography : For definitive structural elucidation if crystals are obtainable .

Advanced Research Questions

Q. How do methyl group positions on phenyl rings influence the biological activity of disulfide-based compounds?

The ortho (2,6-) and meta/para (3,4-) methyl substitutions impact steric hindrance and electronic effects, altering binding to biological targets. For instance, in pyrazolo-pyrazinamine analogs, substituent positioning modulates antitumor activity by affecting interactions with kinase active sites . SAR studies using analogs (e.g., 2,4- or 2,5-dimethylphenyl variants) can isolate steric vs. electronic contributions . Computational docking (e.g., AutoDock Vina) paired with cytotoxicity assays (MTT on cancer cell lines) is recommended .

Q. What strategies resolve contradictions between in vitro cytotoxicity and in vivo toxicity data for this compound?

Discrepancies may arise from metabolic differences or bioavailability. Strategies include:

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite Profiling : Identify active/toxic metabolites via hepatic microsome assays.

- Species-Specific Testing : Compare rodent vs. human hepatocyte responses .

- Dose Escalation in Animal Models : To align in vitro IC50 with in vivo LD50 thresholds .

Q. Which computational methods predict the reactivity and stability of disulfide compounds with complex substitution patterns?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S–S bond to assess redox stability.

- Molecular Dynamics (MD) Simulations : Model interactions with solvent or biological membranes (e.g., POPC lipid bilayers).

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility, permeability, and metabolic liability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s environmental toxicity?

Cross-reference hazard lists (e.g., EPA DSSTox) with experimental ecotoxicity assays. For example, if GREENSCREEN® lists low aquatic toxicity , but lab tests show algal growth inhibition, investigate:

- Test Conditions : pH, temperature, and organic matter content in media.

- Degradation Products : Hydrolysis or photolysis byproducts may be toxic.

- Synergistic Effects : Co-exposure with other agrochemicals (e.g., metalaxyl derivatives ).

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent disulfide reduction.

- Biological Assays : Include positive controls (e.g., cisplatin for antitumor studies) and validate via orthogonal methods (e.g., flow cytometry for apoptosis).

- Data Reproducibility : Use PubChem’s standardized bioassay data (e.g., NCI-60 screening ) for benchmarking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.